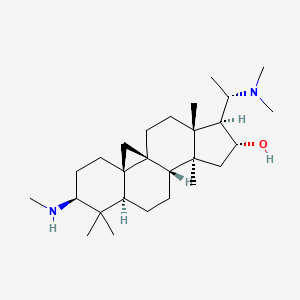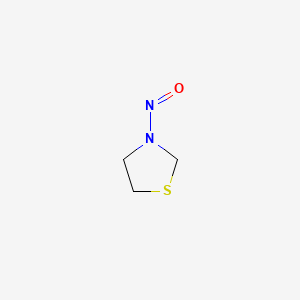
N-Nitrosothiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-nitroso-1,3-thiazolidine is a nitrosamine and a member of thiazolidines.
科学的研究の応用
1. Epidemiological Studies on Gastric Cancer
A study conducted by (Xu et al., 2015) explored the relationship between N-nitroso compounds, including N-nitrosothiazolidine, and the risk of gastric cancer. This epidemiological study found an association between the urinary levels of certain N-nitroso compounds and an increased risk of gastric cancer, particularly among individuals without H. pylori infection.
2. Formation and Detection in Human Urine
Research by (Ohshima et al., 2004) identified N-nitrosothiazolidine in human urine, suggesting its formation through endogenous nitrosation reactions. This finding is significant in understanding the internal production of potentially carcinogenic compounds in the human body.
3. Role in Food Chemistry and Safety
A study by (Rai et al., 2004) discussed the presence of N-nitrosothiazolidine in muscle foods, emphasizing the importance of understanding its formation and mitigation in food products to ensure safety and reduce cancer risks.
4. Mechanistic Studies in Nitrosamine Formation
In a research on the formation and mitigation of N-nitrosamines in meat products, (Herrmann et al., 2015) examined the correlation between nitrite levels and the formation of N-nitrosothiazolidine. This study contributes to understanding the chemical processes involved in nitrosamine formation in food.
5. Chemical Behavior and Electrochemical Studies
The study by (Codognoto et al., 2008) investigated the electrochemical behavior of N-nitrosothiazolidine carboxylic acid, providing insights into its chemical properties and potential applications in electrochemical sensors and analytical methods.
6. Nitroso Compounds in Biomedical Research
Research on nitroso compounds in biomedical applications, such as (Oliveira et al., 2018), potentially includes the study of N-nitrosothiazolidine. These compounds have been explored for their roles in various diseases and as therapeutic agents.
特性
CAS番号 |
73870-33-4 |
|---|---|
製品名 |
N-Nitrosothiazolidine |
分子式 |
C3H6N2OS |
分子量 |
118.16 g/mol |
IUPAC名 |
3-nitroso-1,3-thiazolidine |
InChI |
InChI=1S/C3H6N2OS/c6-4-5-1-2-7-3-5/h1-3H2 |
InChIキー |
PROHBUGJUQHONA-UHFFFAOYSA-N |
SMILES |
C1CSCN1N=O |
正規SMILES |
C1CSCN1N=O |
その他のCAS番号 |
73870-33-4 |
同義語 |
N-nitrosothiazolidine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





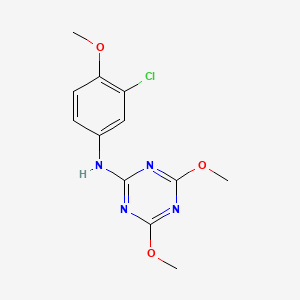

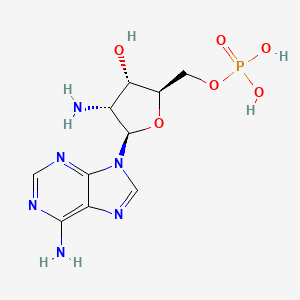


![2-[[(5S,6S)-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1212614.png)

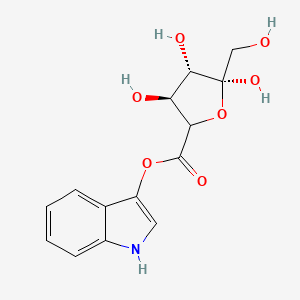

![[(3aR,4S,6aR,8R,9S,9aS,9bS)-9-(chloromethyl)-8,9-dihydroxy-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (2S)-3-chloro-2-hydroxy-2-methylpropanoate](/img/structure/B1212620.png)

